Cyclopropanamine, N-(1,1-dimethylethyl)-2,2-diethyl-1-methoxy-
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Overview
Description
Cyclopropanamine, N-(1,1-dimethylethyl)-2,2-diethyl-1-methoxy- is a complex organic compound characterized by its cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, N-(1,1-dimethylethyl)-2,2-diethyl-1-methoxy- typically involves the reaction of cyclopropanamine with tert-butyl and diethyl groups under controlled conditions. The reaction is often carried out in the presence of a methoxy group to achieve the desired product. Specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, N-(1,1-dimethylethyl)-2,2-diethyl-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Cyclopropanamine, N-(1,1-dimethylethyl)-2,2-diethyl-1-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, N-(1,1-dimethylethyl)-2,2-diethyl-1-methoxy- involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanamine, N-(1,1-dimethylethyl)-1-methoxy-2,2-dimethyl-
- Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-
- Cyclopropanamine, N-(1,1-dimethylethyl)-1-methoxy-2,2-dimethyl-
Uniqueness
This detailed article provides an overview of Cyclopropanamine, N-(1,1-dimethylethyl)-2,2-diethyl-1-methoxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
118231-07-5 |
---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-tert-butyl-2,2-diethyl-1-methoxycyclopropan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-7-11(8-2)9-12(11,14-6)13-10(3,4)5/h13H,7-9H2,1-6H3 |
InChI Key |
XTJNWFDOELFBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1(NC(C)(C)C)OC)CC |
Origin of Product |
United States |
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